2-(4-Chlorothiophen-3-yl)-2,2-difluoroaceticacid

Description

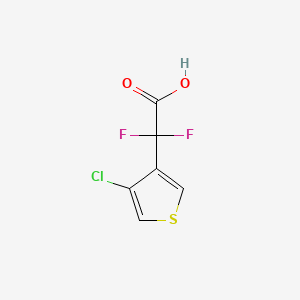

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is a fluorinated acetic acid derivative featuring a 4-chlorothiophen-3-yl substituent. The compound combines the electronic effects of fluorine atoms at the α-carbon with the aromatic and steric properties of the chlorinated thiophene ring. Such structural motifs are common in medicinal chemistry due to fluorine’s ability to enhance metabolic stability and modulate acidity (logP) .

Properties

Molecular Formula |

C6H3ClF2O2S |

|---|---|

Molecular Weight |

212.60 g/mol |

IUPAC Name |

2-(4-chlorothiophen-3-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C6H3ClF2O2S/c7-4-2-12-1-3(4)6(8,9)5(10)11/h1-2H,(H,10,11) |

InChI Key |

BXMLKGQXUDCJCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)Cl)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination Approaches

Detailed Preparation Methods

Method Based on Halogenated Ethanone Intermediate and Thiourea Derivative

One documented approach involves the synthesis of 2-bromo-1-(thiophen-2-yl)ethanone as a key intermediate, which can be adapted for the 4-chlorothiophen-3-yl analog. The process includes:

- Reaction of 2-bromo-1-(thiophen-2-yl)ethanone with substituted thiourea in ethanol at 70°C for 2 hours to form the corresponding thiazole derivative.

- Work-up involving filtration, washing, and extraction with sodium hydroxide and ethyl acetate to isolate the product.

- Purification by chromatographic techniques.

This method achieves yields around 83% for similar thiophene derivatives and can be modified for chlorinated thiophenes by using the corresponding 4-chlorothiophen-3-yl brominated ethanone precursor.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2-bromo-1-(4-chlorothiophen-3-yl)ethanone + thiourea, EtOH, 70°C, 2h | ~80-85 | Formation of thiazole intermediate |

| 2 | Filtration, NaOH extraction, EtOAc wash | - | Isolation of product |

| 3 | Chromatography purification | - | Final purification |

Fluorination via Difluoroacetic Acid Derivatives

The difluoromethyl group can be introduced by using 2,2-difluoroacetic anhydride or related reagents. A representative synthetic scheme involves:

- Starting from 4-chlorothiophen-3-yl methyl precursors.

- Bromination to form a gem-dibromomethyl intermediate.

- Conversion of the bromide to the difluoroacetic acid moiety via fluorination with reagents such as DAST or silver nitrate-mediated transformations.

- Final hydrolysis to the acid form.

This method is inspired by similar routes used for related difluoromethyl pyridine derivatives, which achieve moderate to good yields (20-70%) depending on reaction optimization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Radical bromination of methyl precursor | 10-30 | Formation of gem-dibromo intermediate |

| 2 | Silver nitrate, DMSO treatment | 60-70 | Conversion to aldehyde intermediate |

| 3 | Fluorination with DAST or equivalents | 50-70 | Introduction of difluoromethyl group |

| 4 | Hydrolysis to acid | - | Final acid product |

Peptide Coupling-Like Methods for Acid Derivatives

Patent literature describes coupling of acid derivatives with amines or amino acid esters using carbodiimide coupling reagents (e.g., EDC, DCC) and additives like N-hydroxysuccinimide to form N-acetyl derivatives, which can be hydrolyzed to acids. While this method is more common in peptide synthesis, it can be adapted for difluoroacetic acid derivatives bearing aryl groups.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Acid derivative + amine, carbodiimide, DMF, 0-60°C, 1-24h | Variable | Formation of N-acetyl amino acid esters |

| 2 | Hydrolysis | - | Conversion to acid |

Summary Table of Preparation Methods

| Method Type | Key Reagents/Intermediates | Reaction Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Thiourea condensation with bromoethanone | 2-bromo-1-(4-chlorothiophen-3-yl)ethanone, thiourea, EtOH | 70°C, 2h | 80-85 | High yield, straightforward |

| Radical bromination + fluorination | Methyl precursor, Br2 or NBS, silver nitrate, DAST | Multi-step, 0-70°C, solvents like DMSO | 20-70 | Moderate yield, requires careful control |

| Carbodiimide coupling | Acid derivative, amine, EDC/DCC, DMF | 0-60°C, 1-24h | Variable | Useful for functionalized derivatives |

Research Discoveries and Optimization Insights

- Radical bromination steps often suffer from low yields due to side reactions; optimizing reagent stoichiometry and temperature improves selectivity.

- Use of aprotic solvents like dimethylformamide or tetrahydrofuran enhances coupling efficiency in carbodiimide-mediated reactions.

- Incorporation of additives such as N-hydroxysuccinimide stabilizes reactive intermediates and improves overall yields.

- For thiophene derivatives, controlling halogen exchange during bromination is critical to maintain the 4-chloro substituent intact.

- Scalable syntheses favor one-pot procedures combining multiple steps to reduce purification losses and improve throughput.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiophene derivatives without the chlorine atom.

Substitution: Thiophene derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoroacetic acid moiety can enhance the compound’s binding affinity and selectivity, while the thiophene ring can provide additional interactions with the target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following structurally related compounds are compared based on their aryl/heteroaryl substituents and physicochemical properties:

Key Observations:

- Substituent Effects: Chlorothiophene vs. This could improve membrane permeability in biological systems. Halogen Position: Ortho-, meta-, and para-chlorine substituents on phenyl rings alter steric and electronic environments. For example, 2-(2-chlorophenyl)-2,2-difluoroacetic acid may exhibit different acidity (pKa) due to proximity effects compared to para-substituted analogs . Trifluoromethoxy/Bromo Groups: The bromo-trifluoromethoxy substituent in increases molecular weight and polarity, likely affecting solubility and receptor binding.

Physicochemical Properties

- Acidity: The electron-withdrawing effect of fluorine atoms lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs. For instance, difluoroacetic acid (pKa ~1.3) is significantly more acidic than acetic acid (pKa ~2.6) . Substituted aryl groups further modulate acidity; electron-deficient rings (e.g., 3,4-dichlorophenyl) may enhance acidity.

- Solubility and Stability :

Spectroscopic Data

- ¹⁹F NMR Shifts :

- 2-(2-Chloroacetamidophenyl)-2,2-difluoroacetic acid: δ = -103.3 ppm .

- 2-(3,5-Bis(trifluoromethyl)phenyl)-2,2-difluoroacetic acid: δ = -104.75 ppm (CF₂) and -63.70 ppm (CF₃) .

- Shifts correlate with electronic environments; electron-withdrawing groups deshield fluorine atoms, moving signals downfield.

Biological Activity

2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound features a chlorothiophene ring and a difluoroacetic acid moiety. Its molecular formula is C6H3ClF2O2S. The presence of chlorine and fluorine atoms contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies have shown that it may inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent in therapeutic contexts.

The biological activity of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It can interact with receptors that mediate cellular responses to inflammation and infection, influencing downstream signaling pathways.

These interactions can lead to altered cellular responses, contributing to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Inflammation Reduction

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in human macrophage cells. The results showed a significant decrease in interleukin-6 (IL-6) levels by approximately 50% at a concentration of 10 µM, highlighting its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid | Moderate | Significant | Contains both chlorine and difluoro groups |

| 2-(5-Chlorothiophen-3-yl)-2,2-difluoroacetic acid | Low | Moderate | Lacks the unique chlorothiophene position |

| 2-(4-Methylthiophen-3-yl)-2,2-difluoroacetic acid | Low | Low | Different substituent on thiophene ring |

Safety and Toxicity

Toxicological assessments reveal that 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid has acute toxicity profiles classified under Category 4 for both oral and dermal exposure . Proper handling and safety protocols are recommended during laboratory use.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: Synthesis of this compound typically involves halogenation and fluorination steps. Key strategies include:

- Halogenation of Thiophene Precursors : Use chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (0–25°C) to selectively introduce chlorine at the 4-position of the thiophene ring .

- Difluorination : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxofluor to convert ketone or ester intermediates to the difluoroacetic acid moiety. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis .

- Purification : Recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) improves purity. Monitor reaction progress via TLC or <sup>19</sup>F NMR to optimize yields (typically 70–95% reported in analogous systems) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid?

Methodological Answer:

- <sup>19</sup>F NMR : Critical for confirming the presence and environment of fluorine atoms. Chemical shifts for CF2 groups typically appear at δ = -102 to -103 ppm .

- IR Spectroscopy : Detect carbonyl (C=O) stretching vibrations (~1750 cm<sup>-1</sup>) and C-F stretches (~1100–1200 cm<sup>-1</sup>) .

- X-ray Crystallography : Resolve molecular conformation and packing. For example, gas electron diffraction studies on difluoroacetic acid derivatives reveal planar carboxyl groups and gauche fluorine arrangements .

Advanced Research Questions

Q. How does the introduction of fluorine atoms at the alpha position influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

Methodological Answer:

- Electron-Withdrawing Effects : The CF2 group increases the acidity of the adjacent carboxylic acid (pKa ~1.5–2.5), enhancing binding to basic residues in enzyme active sites .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life. Comparative studies with non-fluorinated analogs show improved pharmacokinetics in in vivo models .

- Conformational Rigidity : Fluorine’s electronegativity stabilizes specific rotamers, as observed in IR and <sup>19</sup>F NMR studies of similar compounds .

Q. What strategies can resolve discrepancies between computational predictions and experimental observations in the conformational analysis of 2-(4-Chlorothiophen-3-yl)-2,2-difluoroacetic acid?

Methodological Answer:

- Hybrid DFT/MD Approaches : Combine density functional theory (DFT) with molecular dynamics (MD) simulations to model solvent effects and thermal motion. For example, CNDO/B calculations predicted dominant conformations matching gas-phase electron diffraction data in difluoroacetic acid derivatives .

- Variable-Temperature NMR : Probe dynamic behavior by analyzing <sup>19</sup>F signal splitting at low temperatures (-40°C to 25°C). This can validate or refine computational models .

- Cross-Validation with Crystallography : Compare computational predictions with single-crystal X-ray structures to identify systematic errors in force fields or basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.